molecular formula C19H21NO B1360450 4'-Methyl-2-pyrrolidinomethyl benzophenone CAS No. 898774-08-8

4'-Methyl-2-pyrrolidinomethyl benzophenone

Cat. No.: B1360450
CAS No.: 898774-08-8
M. Wt: 279.4 g/mol
InChI Key: UMADWEQSCMGTCY-UHFFFAOYSA-N
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Description

4’-Methyl-2-pyrrolidinomethyl benzophenone is an organic compound with the molecular formula C19H21NO. It is a derivative of benzophenone, featuring a pyrrolidinomethyl group and a methyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-2-pyrrolidinomethyl benzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Pyrrolidinomethyl Group: The pyrrolidinomethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of benzophenone with pyrrolidine and formaldehyde under basic conditions.

    Methylation: The final step involves the methylation of the benzene ring, which can be achieved using methyl iodide and a strong base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for 4’-Methyl-2-pyrrolidinomethyl benzophenone are similar to the laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-2-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinomethyl group, where nucleophiles such as amines or thiols replace the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

4’-Methyl-2-pyrrolidinomethyl benzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4’-Methyl-2-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound, used widely in organic synthesis and as a UV blocker.

    4-Methylbenzophenone: Similar structure but lacks the pyrrolidinomethyl group.

    2-Pyrrolidinomethyl benzophenone: Similar structure but lacks the methyl group on the benzene ring.

Uniqueness

4’-Methyl-2-pyrrolidinomethyl benzophenone is unique due to the presence of both the pyrrolidinomethyl group and the methyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-methylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-15-8-10-16(11-9-15)19(21)18-7-3-2-6-17(18)14-20-12-4-5-13-20/h2-3,6-11H,4-5,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMADWEQSCMGTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643632
Record name (4-Methylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-08-8
Record name Methanone, (4-methylphenyl)[2-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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